Cycloviolin C

Description

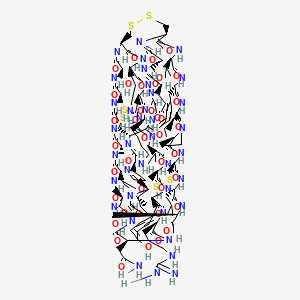

Cycloviolin C is a cyclotide, a class of plant-derived cyclic peptides characterized by a head-to-tail cyclic backbone and three conserved disulfide bonds forming a cystine knot motif (CCK) . This structural rigidity confers exceptional stability against thermal, enzymatic, and chemical degradation. This compound is primarily isolated from plants in the Violaceae family and exhibits diverse bioactivities, including antimicrobial, antiviral, and anticancer properties . Its mechanism of action often involves membrane disruption, enabling selective targeting of pathogenic cells while sparing host cells .

Key structural features of this compound include:

- Molecular formula: Not explicitly provided in the evidence, but cyclotides typically range between 28–37 amino acids.

- Cyclic backbone: Ensures proteolytic resistance.

- Cystine knot: Stabilizes the tertiary structure, enhancing bioactivity.

Properties

bioactivity |

Antiviral |

|---|---|

sequence |

GIPCGESCVFIPCLTTVAGCSCKNKVCYRN |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Key Differences and Research Findings

Anti-HIV Activity

- Cycloviolacin O2 demonstrates superior potency (EC₅₀: 0.04 µM) compared to Cycloviolin B (EC₅₀: 0.21 µM), attributed to its hydrophobic loop residues enhancing viral membrane interaction .

Anticancer Mechanisms

- This compound exhibits broad-spectrum cytotoxicity against breast cancer cells (IC₅₀: 5–10 µM), outperforming Cycloviolacin O2 (>20 µM). Its selectivity for cancer cells is linked to phosphatidylserine exposure on malignant membranes .

- Cycloviolin B shows activity against leukemia (IC₅₀: 8–15 µM) but lower efficacy in solid tumors, highlighting sequence-dependent target specificity .

Pharmacokinetic Properties

- This compound and Cycloviolin B display high solubility and bioavailability (log P: ~2.5–3.0), whereas Cycloviolacin O2’s pH-dependent solubility limits its in vivo applications .

Mechanistic and Structural Insights

- Loop 5 Variability : Cycloviolacin O2’s Loop 5 contains cationic residues (e.g., arginine), enhancing electrostatic interactions with HIV’s lipid bilayers .

- Hydrophobic Patches : this compound’s hydrophobic residues (e.g., valine, leucine) in Loops 3 and 6 improve membrane penetration in cancer cells .

- Cysteine Framework : All three compounds retain the CCK motif, but this compound’s cysteine spacing differs slightly, altering disulfide bond geometry and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.